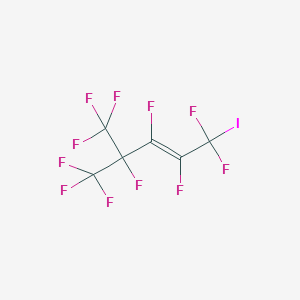

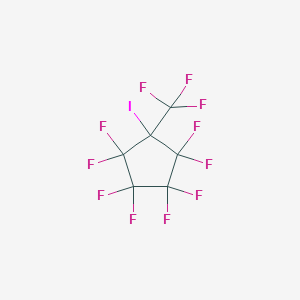

(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of highly fluorinated compounds often involves complex reactions that introduce fluorine atoms or fluorinated groups into organic molecules. For example, the synthesis of polyfluoro-compounds based on cycloheptane and the transformation of trifluoronitrosomethane into N-trifluoromethylhydroxylamines demonstrate the intricate methods used to incorporate fluorine atoms into organic frameworks (Dodsworth et al., 1984); (Barlow et al., 1980).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior of fluorinated compounds. Studies have shown how the presence of fluorine atoms affects molecular geometry, bond lengths, and angles, highlighting the unique structural characteristics of fluorinated compounds, such as octafluorobicyclo[2.2.0]hex-1(4)-ene (Richardson et al., 2003).

Chemical Reactions and Properties

Fluorinated compounds undergo a variety of chemical reactions, reflecting their distinct chemical properties. For instance, the reactivity of octafluorobut-2-ene with polyfluoro-aromatic compounds and the stereoselective synthesis of (E)-octafluoro-1,3,5-hexatriene showcase the diverse chemical behavior of these materials (Chambers et al., 1975); (Liu & Burton, 2009).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as their boiling points, melting points, and solubility, are significantly influenced by the fluorination level. These properties are crucial for the practical applications of these materials. The analysis of polyfluorobicyclo[2,2,2]octanes provides insight into the physical characteristics of such compounds (Battersby et al., 1980).

Chemical Properties Analysis

The chemical properties of fluorinated compounds, including their reactivity, stability, and interactions with other substances, are areas of active research. The study of reactions involving fluoride ions and polyfluoro-aromatic compounds with octafluorobut-2-ene exemplifies the complex chemical behavior of these materials (Chambers et al., 1975).

Scientific Research Applications

Synthesis and Catalytic Properties

A notable application of perfluorinated compounds is in catalytic processes. For instance, the synthesis of perfluorinated corroles has been achieved, with specific derivatives showing remarkable reactivity and stability in catalytic oxidation of alkenes, highlighting the potential of these compounds in catalysis and oxidation reactions (Liu, Yeung, Chang & Lai, 2003).

Polymerization and Material Science

The compound has been linked to the field of material science, particularly in the creation of fluoropolymers. Semifluorinated iodo–ene polymers, synthesized via a safe, mild, iodo–ene polymerization process, show promise in overcoming the limitations of fluoropolymers such as processability and functionalization. These semifluorinated iodo–ene polymers have the potential to bridge the gap between perfluorocarbons and advanced materials, marking a significant step in material science (Jaye & Sletten, 2019).

Fluorine Chemistry and Stereoselective Synthesis

In the realm of organic chemistry, the compound is utilized in the stereoselective synthesis of complex fluorinated structures. For example, the stereoselective synthesis of (E)-octafluoro-1,3,5-hexatriene and related compounds has been reported, indicating the relevance of such compounds in the precise synthesis of fluorinated organic molecules, which are valuable in various chemical industries (Liu & Burton, 2009).

Chemical Reactions and Mechanisms

The compound's derivatives are also studied for their chemical behavior under various conditions. For instance, the isomerization reaction of a gem-bis-trifluoromethyl olefin in a basic medium has been examined, offering insights into the stability and reaction mechanisms of fluorinated compounds, which are crucial for developing new chemical processes and materials (Tordeux et al., 2001).

Safety And Hazards

While fluorinated compounds have many useful properties, they can also pose hazards to human health and the environment. Some fluorinated compounds have been found to persist in the environment for long periods and accumulate in living organisms. Exposure to certain fluorinated compounds has been linked to adverse health effects .

Future Directions

properties

IUPAC Name |

(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F11I/c7-1(2(8)4(10,11)18)3(9,5(12,13)14)6(15,16)17/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZGOHYMGKSXBU-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)I)F)(C(C(F)(F)F)(C(F)(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)I)\F)(\C(C(F)(F)F)(C(F)(F)F)F)/F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F11I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694127 |

Source

|

| Record name | (2E)-Perfluoro-1-iodo-4-methylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene | |

CAS RN |

120695-78-5 |

Source

|

| Record name | (2E)-Perfluoro-1-iodo-4-methylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)

![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)